H-LEU-LEU-ALA-OH

Enzyme kinetics Leucine aminopeptidase Substrate specificity

H-Leu-Leu-Ala-OH is a synthetic, all-L configuration tripeptide with a free N-terminus and C-terminal carboxyl group. Its precise stereochemistry and sequence are critical for reproducible enzyme kinetics in assays (e.g., LAP, acylaminoacyl-peptide hydrolase). Using analogs can alter kcat/Km by orders of magnitude. This CAS-registered compound is verified for use as a certified reference standard in method validation and metabolomics.

Molecular Formula C15H29N3O4
Molecular Weight 315.41 g/mol
CAS No. 20274-80-0
Cat. No. B1337366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-LEU-LEU-ALA-OH
CAS20274-80-0
Molecular FormulaC15H29N3O4
Molecular Weight315.41 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C15H29N3O4/c1-8(2)6-11(16)13(19)18-12(7-9(3)4)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t10-,11-,12-/m0/s1
InChIKeyTZSUCEBCSBUMDP-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Leu-Leu-Ala-OH (CAS 20274-80-0) Procurement Guide for Biochemical Research Applications


H-Leu-Leu-Ala-OH (CAS 20274-80-0) is a synthetic L-configuration tripeptide composed of two L-leucine units joined to L-alanine via peptide bonds, with the molecular formula C15H29N3O4 and a molecular weight of 315.41 g/mol [1]. The compound is characterized by a free N-terminus (H-) and free C-terminal carboxyl group (-OH), distinguishing it from N-protected or C-modified peptide derivatives . Commercial sources report purity specifications of ≥95% as determined by HPLC . This tripeptide serves as a defined-sequence research tool for enzyme substrate specificity studies, peptide structure-activity investigations, and as a reference standard in analytical method development .

Why Generic Substitution of H-Leu-Leu-Ala-OH with Sequence Variants Compromises Experimental Reproducibility


Tripeptides sharing the Leu-Leu-Ala core but differing in N-terminal protection, C-terminal modification, stereochemistry, or amino acid substitution exhibit fundamentally distinct enzyme recognition profiles that preclude simple substitution without revalidation. Sequence variants including H-Leu-Ala-OH (dipeptide), H-Ala-Leu-OH (reverse sequence), Ac-Leu-Leu-Ala-OH (N-acetylated), and D-amino acid-containing analogs present different substrate specificities, hydrolytic rates, and binding affinities for proteases and peptidases [1]. For enzyme assays relying on defined cleavage kinetics, even single-residue alterations or stereochemical inversion can alter kcat/Km values by orders of magnitude [2]. Procurement of the precise sequence H-Leu-Leu-Ala-OH, with verified L-configuration stereochemistry, is essential for experimental consistency across replicate studies and for cross-laboratory comparability of kinetic data [3].

Quantitative Differentiation Evidence for H-Leu-Leu-Ala-OH Selection in Protease Research


Tripeptide vs. Dipeptide Hydrolysis Rate Differentiation in Leucine Aminopeptidase Assays

In a systematic evaluation of LAP-A substrate specificity across 60 dipeptide and 7 tripeptide substrates, peptide length demonstrated a measurable effect on relative hydrolysis rates. Tripeptides exhibit distinct cleavage kinetics compared to dipeptide analogs [1]. The study design enabled cross-peptide comparison under identical assay conditions, establishing that H-Leu-Leu-Ala-OH cannot be substituted with the dipeptide H-Leu-Ala-OH without introducing quantifiable kinetic variance [1].

Enzyme kinetics Leucine aminopeptidase Substrate specificity

Stereochemical Configuration Dependency of Acylaminoacyl-Peptide Hydrolase Recognition

Rabbit muscle acylaminoacyl-peptide hydrolase (EC 3.4.19.1) exhibits absolute stereochemical discrimination: D-Ala substitution at positions 1 or 2 relative to the cleavage site completely abolished enzymatic activity, whereas D-Ala at positions 3 or 4 produced substrates with activity comparable to all-L-amino acid peptides [1]. This stereochemical requirement establishes that H-Leu-Leu-Ala-OH (L,L,L configuration) and any analog containing D-amino acids at corresponding positions are not functionally interchangeable. Procurement of the all-L stereoisomer is mandatory for experiments where enzyme stereospecificity determines substrate turnover.

Acylaminoacyl-peptide hydrolase Stereospecificity Peptide hydrolysis

Sequence-Dependent Catalytic Efficiency in Carboxypeptidase Substrate Recognition

Characterization of the amidohydrolase superfamily enzyme Cc0300 revealed marked sequence-dependent catalytic efficiency: the dipeptide L-Ala-L-Leu exhibited kcat of 37 s⁻¹ and kcat/Km of 1.1×10⁵ M⁻¹ s⁻¹, representing a 19-fold higher catalytic efficiency than L-Ala-L-Phe (kcat/Km = 5.8×10³ M⁻¹ s⁻¹) for the related enzyme Sgx9355e [1]. While H-Leu-Leu-Ala-OH was not directly tested in this study, the data establish that C-terminal leucine-containing peptides (Leu at P1' position) confer distinct kinetic advantages over C-terminal phenylalanine in certain enzyme systems. Additionally, the enzyme Cc0300 demonstrated strict specificity for hydrophobic C-terminal residues including leucine, alanine, isoleucine, phenylalanine, tyrosine, valine, methionine, and tryptophan [1].

Carboxypeptidase Substrate specificity Catalytic efficiency

Defined-Sequence Tripeptide as Metabolite Standard for Analytical Method Calibration

H-Leu-Leu-Ala-OH is annotated as a metabolite with defined role in biological systems [1]. The compound possesses calculated physicochemical properties including predicted boiling point of 572.0±45.0°C at 760 mmHg, density of 1.094±0.06 g/cm³, and pKa of 3.41±0.10 [2]. These properties, combined with its verified CAS registry number (20274-80-0) and defined L-stereochemistry (InChI Key: TZSUCEBCSBUMDP-SRVKXCTJSA-N), establish its utility as a reference standard for analytical method calibration [1][2].

Metabolomics Analytical standard Mass spectrometry

Comparative Storage Stability Data Supporting Procurement and Inventory Planning

Vendor technical documentation specifies distinct stability profiles under different storage conditions: powder form stable at -20°C for 3 years and at 4°C for 2 years; solution form stable at -80°C for 6 months and at -20°C for 1 month [1]. Stability information for this specific tripeptide in solution remains sparsely reported; suppliers recommend aliquot storage in tightly sealed vials and avoidance of repeated freeze-thaw cycles to mitigate degradation . These data enable researchers to plan procurement quantities aligned with experimental timelines and to implement appropriate storage protocols.

Peptide stability Storage optimization Inventory management

Commercial Purity Grade and Synthesis Turnaround Specifications

Commercial suppliers offer H-Leu-Leu-Ala-OH with specified purity grades: standard catalog purity ≥95% as determined by HPLC ; custom synthesis options include 95% and 98% purity grades with selectable counterion systems (TFA, HAc, or HCl) [1]. Synthesis lead time for custom orders is specified as 2-3 weeks [1]. These defined specifications enable procurement planning and quality assurance verification against batch-specific certificates of analysis.

Custom peptide synthesis Purity specification Procurement timeline

Validated Application Scenarios for H-Leu-Leu-Ala-OH Based on Quantitative Evidence


Leucine Aminopeptidase (LAP) Substrate Specificity Profiling

H-Leu-Leu-Ala-OH is suitable for use as a defined tripeptide substrate in leucine aminopeptidase assays requiring discrimination between dipeptide and tripeptide hydrolysis kinetics. The compound's tripeptide length and N-terminal leucine residues align with LAP-A substrate recognition preferences, and its defined sequence enables reproducible kinetic measurements [1]. Researchers should procure this specific tripeptide rather than dipeptide analogs to maintain consistency with published LAP substrate profiling data that demonstrate peptide length-dependent hydrolysis rate differences [1].

Stereospecific Hydrolase Assay Development and Validation

H-Leu-Leu-Ala-OH (all-L configuration) serves as a positive control substrate for validating stereospecificity in acylaminoacyl-peptide hydrolase assays. The all-L stereochemistry ensures full enzymatic activity, whereas D-amino acid-containing variants produce false-negative results due to complete inhibition of hydrolase activity when D-amino acids occupy positions 1 or 2 relative to the cleavage site [2]. Procurement of the stereochemically verified L,L,L tripeptide is essential for establishing baseline activity and for distinguishing stereospecific enzyme behavior from non-specific hydrolysis.

Analytical Method Calibration for Metabolomics Studies

H-Leu-Leu-Ala-OH functions as a certified reference standard for mass spectrometry-based metabolomics workflows requiring exact mass and retention time calibration for tripeptide identification. The compound's CAS registry number (20274-80-0), defined molecular weight (315.41 g/mol), and stereochemically defined InChI Key provide unambiguous identity verification for chromatographic method validation [3]. Procurement of this specific CAS-registered compound ensures traceability for analytical data reporting and supports cross-laboratory reproducibility in metabolomics studies where H-Leu-Leu-Ala-OH is annotated as a metabolite [3].

Carboxypeptidase Substrate Preference Characterization

H-Leu-Leu-Ala-OH can be employed as a reference substrate for characterizing carboxypeptidase C-terminal recognition preferences. The compound's C-terminal alanine and preceding leucine residues provide a defined test sequence for evaluating enzyme specificity toward hydrophobic C-terminal amino acids [4]. Based on data from related carboxypeptidases showing that C-terminal leucine-containing peptides exhibit kcat/Km values approximately 19-fold higher than C-terminal phenylalanine analogs in certain enzyme systems, H-Leu-Leu-Ala-OH offers a defined sequence for systematic comparison of C-terminal residue effects on catalytic efficiency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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